molecular formula C10H11BrClN B2573564 6'-Bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride CAS No. 2044870-98-4

6'-Bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride

Cat. No.: B2573564
CAS No.: 2044870-98-4
M. Wt: 260.56
InChI Key: IKEAGIJNSMAJIA-UHFFFAOYSA-N
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Description

6'-Bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride is a versatile small molecule scaffold of significant interest in medicinal chemistry, particularly in the discovery of new anticancer agents . This compound serves as a key synthetic intermediate for the development of potent kinase inhibitors . Scientific research has utilized this spirocyclic core to design novel compounds that act as pan-HER inhibitors, targeting epidermal growth factor receptors (EGFR/wt) and ERBB2 (HER2) . The overexpression of these receptors is frequently implicated in various solid tumors, making them critical therapeutic targets . The strategic incorporation of the spiro[cyclopropane-1,3'-indole] structure, in place of alternative ring systems like piperidine, allows for the exploration of structure-activity relationships to optimize inhibitory potency and selectivity against specific EGFR mutations . This makes this compound a valuable building block for researchers developing next-generation therapies to address challenges such as chemotherapy resistance in cancers like breast and lung cancer .

Properties

IUPAC Name

6-bromospiro[1,2-dihydroindole-3,1'-cyclopropane];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN.ClH/c11-7-1-2-8-9(5-7)12-6-10(8)3-4-10;/h1-2,5,12H,3-4,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKEAGIJNSMAJIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNC3=C2C=CC(=C3)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Bromo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] hydrochloride typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Bromination: The indole core is then brominated at the 6’ position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid.

    Spirocyclization: The brominated indole undergoes a cyclopropanation reaction with a suitable cyclopropane precursor, such as diazomethane or a cyclopropylcarbene, under controlled conditions to form the spiro linkage.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures would be essential to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the bromine atom or the cyclopropane ring, using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophilic substitution reactions can occur at the bromine site, where nucleophiles like amines or thiols replace the bromine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, catalytic hydrogenation with palladium on carbon.

    Substitution: Amines or thiols in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Dehalogenated or reduced spirocyclic compounds.

    Substitution: Substituted indole derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to 6'-bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride. For instance, derivatives of spirocyclic compounds have shown promising results against various bacterial strains, suggesting potential applications in developing new antibiotics. The compound's ability to interact with bacterial DNA gyrase has been noted, which could lead to effective treatments for resistant bacterial infections .

Cancer Research
The compound's structural characteristics may also contribute to anticancer research. Spirocyclic indoles are known for their ability to inhibit specific cancer cell lines. A study demonstrated that similar compounds could induce apoptosis in cancer cells through the modulation of signaling pathways . This opens avenues for further exploration of this compound in oncology.

Organic Synthesis

Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its unique structure allows chemists to synthesize more complex molecules through various reactions, including cycloadditions and functional group transformations. This capability is crucial in the development of pharmaceuticals and agrochemicals .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Antimicrobial ActivityPotential use as an antibiotic; interacts with DNA gyrase
Cancer ResearchInduces apoptosis in cancer cells; modulates signaling pathways
Organic SynthesisServes as a building block for synthesizing complex molecules

Case Studies

Case Study 1: Antimicrobial Properties
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of spirocyclic compounds related to this compound. These compounds exhibited significant antibacterial activity against multidrug-resistant strains of Staphylococcus aureus. The study concluded that modifications on the spirocyclic framework could enhance antimicrobial efficacy .

Case Study 2: Cancer Cell Apoptosis
A research team investigated the effects of spirocyclic indoles on human cancer cell lines. The findings indicated that these compounds could trigger apoptosis via mitochondrial pathways. The study highlighted the potential of this compound as an anticancer agent due to its ability to disrupt cellular homeostasis .

Mechanism of Action

The exact mechanism of action of 6’-Bromo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] hydrochloride depends on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity through binding interactions. The spirocyclic structure can enhance its binding affinity and specificity, leading to potent biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spiro Ring Variations

(a) 6'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole] Hydrochloride
  • Key Difference : Cyclopentane replaces cyclopropane in the spiro system.
  • Increased ring size may reduce conformational rigidity, affecting target binding affinity.
  • Availability : Discontinued (CymitQuimica catalogue) .
(b) 6'-Bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] Hydrochloride
  • Key Differences: Spiro cyclobutane ring instead of cyclopropane. Isoquinoline core replaces indole, altering nitrogen positioning and electronic properties.
  • Implications: Isoquinoline’s aromatic system may enhance π-π stacking interactions with biological targets. Cyclobutane’s intermediate strain could balance reactivity and stability .
  • Availability : Discontinued across all package sizes .

Substituent Position Variations

5'-Bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indole] Hydrochloride
  • Key Difference : Bromine at the 5' position instead of 6' on the indole ring.
  • Implications :
    • Altered steric and electronic effects may shift selectivity in receptor binding.
    • Synthetic challenges due to regioselective bromination requirements .
  • Availability : Discontinued (CymitQuimica) .

Core Heterocycle Variations

6'-Bromo-1',2'-dihydrospiro[tetrahydropyran-4,3'-pyrrolo[3,2-b]pyridine]-2'-one
  • Key Differences :
    • Pyrrolopyridine core replaces indole.
    • Tetrahydropyran introduces an oxygen atom into the spiro system.
  • Pyrrolopyridine’s fused ring system may broaden kinase inhibition profiles .
  • Price : $295/250mg .

Critical Analysis of Structural and Commercial Trends

  • Spiro Ring Size : Smaller rings (e.g., cyclopropane) impose synthetic challenges but offer rigidity for precise target engagement. Larger rings (e.g., cyclopentane) ease synthesis but may reduce binding specificity .
  • Substituent Positioning : Bromine at 6' versus 5' alters electronic density distribution, impacting interactions with hydrophobic pockets in biological targets .

Limitations and Discrepancies in Evidence

  • Molecular Formula Conflicts : and report C₁₂H₁₂O₃ for the base form, which conflicts with the expected formula (C₁₀H₉BrN₂) based on the structural name. This may indicate cataloguing errors or misalignment between data sources .
  • Biological Data Gaps: No explicit pharmacological or pharmacokinetic data are provided, limiting mechanistic insights.

Biological Activity

6'-Bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride (CAS No. 2044870-98-4) is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the spirocyclic class of compounds, which are known for their diverse pharmacological properties. This article provides an overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H11BrClN
  • Molecular Weight : 260.56 g/mol
  • IUPAC Name : 6'-bromospiro[cyclopropane-1,3'-indoline]
  • Purity : 95% .

Anticancer Activity

Recent studies have evaluated the anticancer potential of derivatives related to spirocyclic compounds. While specific data on this compound is limited, related compounds have shown significant cytotoxic effects against various human cancer cell lines:

CompoundCell LineIC50 (µM)
Derivative 4rRKO60.70
Derivative 4sPC-349.79
Derivative 4kHeLa78.72

These derivatives exhibited inhibition rates exceeding 50% in sensitive cell lines like RKO and HeLa, indicating promising anticancer properties .

Antimicrobial Activity

Cyclopropane-containing compounds have demonstrated notable antimicrobial properties. Research indicates that certain derivatives exhibit activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The minimum inhibitory concentration (MIC) values for some derivatives were reported as follows:

CompoundTarget OrganismMIC (µg/mL)
F5Staphylococcus aureus32
F36Candida albicans16

These findings suggest that spirocyclic compounds may serve as effective antimicrobial agents .

The mechanisms underlying the biological activities of spirocyclic compounds are multifaceted. They may involve:

  • Induction of apoptosis in cancer cells.
  • Disruption of microbial cell membrane integrity.
  • Inhibition of specific enzyme pathways crucial for cell survival.

The exact pathways for this compound remain to be fully elucidated but are likely similar to those observed in related compounds.

Case Studies

  • Cytotoxicity in Cancer Cells : A study conducted on various derivatives found that certain modifications to the spirocyclic structure enhanced cytotoxicity against cancer cells significantly. The derivatives were tested using the MTS assay, measuring cellular viability post-treatment .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of several cyclopropane derivatives against common pathogens. The results indicated that modifications in the side chains could lead to increased efficacy against both bacterial and fungal strains .

Q & A

Basic: What are the validated synthetic routes for 6'-Bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves cyclopropanation of indole derivatives followed by bromination and hydrochlorination. For example, 6-bromoindole precursors (e.g., 6-Bromo-1H-indole-3-carboxylic acid ) can undergo spirocyclization with cyclopropane intermediates. Key steps include:

  • Cyclopropanation : Use of diethylzinc or transition-metal catalysts to form the strained cyclopropane ring .
  • Bromination : Electrophilic substitution at the indole's 6-position using N-bromosuccinimide (NBS) under controlled temperature (0–25°C) .
  • Hydrochloride Salt Formation : Acidic workup with HCl in ethanol or dichloromethane .
    Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2–1.5 equiv. NBS) and solvent polarity (e.g., DCM vs. THF) to minimize byproducts .

Advanced: How does the cyclopropane ring's strain influence the reactivity of this compound in nucleophilic substitution reactions?

Answer:
The cyclopropane ring introduces significant angle strain (~60° vs. ideal 109.5° for sp³ carbons), increasing susceptibility to ring-opening reactions. For example:

  • Nucleophilic Attack : Strong nucleophiles (e.g., amines, alkoxides) target the strained C–C bonds, leading to ring expansion or fragmentation .
  • Regioselectivity : Attack occurs preferentially at the less substituted carbon due to steric and electronic factors .
    Methodology : Use DFT calculations (e.g., Gaussian 09) to map transition states and predict regiochemistry. Validate experimentally via LC-MS to track intermediates .

Basic: What analytical techniques are most effective for confirming the spirocyclic structure and purity?

Answer:

  • X-ray Crystallography : Resolves the spirojunction geometry and confirms the cyclopropane-indole fusion (e.g., dihedral angles <10° between rings) .
  • NMR Spectroscopy :
    • ¹H NMR : Look for deshielded protons on the cyclopropane (δ 1.5–2.5 ppm) and indole NH (δ ~10 ppm) .
    • ¹³C NMR : Cyclopropane carbons appear at δ 15–25 ppm .
  • HPLC-MS : Quantify purity (>95%) and detect halogenated byproducts (e.g., dibromo derivatives) .

Advanced: How can conflicting spectral data (e.g., NMR shifts vs. X-ray results) be resolved for this compound?

Answer:
Contradictions may arise from dynamic effects (e.g., tautomerism) or crystal packing vs. solution-state conformers.

  • Variable Temperature NMR : Probe tautomeric equilibria by cooling samples to –40°C .
  • Solid-State NMR : Compare with X-ray data to assess packing influences .
  • Computational Modeling : Use software like Spartan to simulate NMR chemical shifts for proposed conformers .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods due to potential HCl vapor release during salt formation .
  • Storage : Keep in airtight containers under nitrogen at –20°C to prevent degradation .

Advanced: What strategies are used to assess this compound's pharmacokinetic properties in drug discovery?

Answer:

  • LogP Measurement : Determine lipophilicity via reverse-phase HPLC (C18 column) to predict membrane permeability .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
  • Plasma Protein Binding : Use equilibrium dialysis or ultrafiltration to quantify free fraction .

Basic: How can synthetic byproducts (e.g., over-brominated derivatives) be identified and mitigated?

Answer:

  • LC-MS Screening : Detect higher m/z ions (e.g., +79 Da for dibromo species) .
  • Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water .
  • Reaction Control : Use substoichiometric bromine reagents and inert atmospheres to suppress radical side reactions .

Advanced: What computational methods predict the compound's interaction with biological targets (e.g., serotonin receptors)?

Answer:

  • Molecular Docking : Use AutoDock Vina to model binding poses in receptor active sites (e.g., 5-HT2A) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and hydrogen-bond networks .
  • QSAR Models : Corrogate substituent effects (e.g., bromine’s electronegativity) on receptor affinity .

Basic: How does this compound compare structurally to related spirocyclic indole derivatives?

Answer:

  • Key Differences :
    • 6'-Bromo Substitution : Enhances electrophilicity vs. chloro or methyl analogs .
    • Cyclopropane vs. Piperidine : Increased ring strain alters reactivity and conformational flexibility .
  • Analytical Comparison : Overlay ¹H NMR spectra or XRD structures to highlight substituent effects .

Advanced: What mechanistic insights explain the compound’s instability under basic conditions?

Answer:
Base-induced deprotonation of the indole NH (pKa ~17) triggers cyclopropane ring-opening via retro-aldol pathways.

  • Mechanistic Proof :
    • Kinetic Studies : Monitor degradation rate vs. pH (pH 8–12) using UV-Vis spectroscopy .
    • Trapping Intermediates : Isolate ring-opened products (e.g., acrylate derivatives) with NaBH4 reduction .

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